molecular formula C13H7ClN2O3S2 B2450557 5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide CAS No. 892857-27-1

5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide

Cat. No. B2450557
CAS RN: 892857-27-1
M. Wt: 338.78
InChI Key: MBZGDWHBSULOKL-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide” is a novel antithrombotic agent . It’s a small molecule inhibitor with good oral bioavailability .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H8ClN3O5S and an average mass of 377.759 Da . Other physical and chemical properties such as density, boiling point, and molar volume are not available in the search results .

Scientific Research Applications

Anti-Seizure Agents

Compounds with a similar structure, such as [1,3]dioxolo-chromeno[2,3-b]pyridines, have been developed and screened for preliminary anticonvulsant activity . They were also checked for neurotoxicity and hepatotoxicity. This suggests that our compound of interest could potentially be used in the development of new anti-seizure medications .

Antifungal Activities

Some derivatives of similar compounds have shown potent growth inhibition properties against certain fungi . This suggests that our compound could potentially be used in the development of new antifungal medications .

Anti-Inflammatory and Analgesic Activities

Indole derivatives, which have a similar structure to our compound of interest, have been found to possess various biological activities, including anti-inflammatory and analgesic activities . This suggests potential applications in the development of new anti-inflammatory and analgesic drugs .

Antiviral Activities

Indole derivatives have also been reported to have antiviral activities . This suggests that our compound could potentially be used in the development of new antiviral medications .

Anticancer Activities

Indole derivatives have been reported to have anticancer activities . This suggests that our compound could potentially be used in the development of new anticancer medications .

Neurotherapeutic Agents

Compounds with a similar structure have been used in the development of neurotherapeutic agents . This suggests that our compound could potentially be used in the development of new neurotherapeutic medications .

Mechanism of Action

As an antithrombotic agent, this compound works by inhibiting the action of factor Xa (FXa), an enzyme involved in blood coagulation . This makes it a promising candidate for the prevention and treatment of thromboembolic diseases .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . The future of this compound will depend on the outcomes of these clinical trials and the regulatory approval process.

properties

IUPAC Name

5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O3S2/c14-11-2-1-9(20-11)12(17)16-13-15-6-3-7-8(19-5-18-7)4-10(6)21-13/h1-4H,5H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZGDWHBSULOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide

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